Cas no 1482-50-4 (5β-Dihydrocortisol)

5β-Dihydrocortisol 化学的及び物理的性質
名前と識別子
-
- Pregnane-3,20-dione,11,17,21-trihydroxy-, (5b,11b)-
- 11-BETA,17-ALPHA,21-TRIHYDROXY-5-BETA-PREGNANE-3,20-DIONE
- (8S,9S,10S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- 5B-PREGNAN-11B,17A,21-TRIOL-3,20-DIONE
- 5β-Dihydrocortisol
- 11,17,21-trihydroxy-,(5beta,11beta)-pregnane-20-dione
- 5B-Dihydrocortisol
- 5BETA-PREGNAN-11BETA,17ALPHA,21-TRIOL-3,20-DIONE
- 5B-pregnane-11B-17A-21-triol-3-20-dione
- dihydrocortisol
- hydrocortison
- 52-Dihydrocortisol
- 5-BETA-DIHYDROCORTISOL
- 5β-Pregnane-11β,17α,21-triol-3,20-dione
- 5-BETA-PREGNAN-11-BETA, 17,21-TRIOL-3,20-DIONE
- 11-beta,17,21-trihydroxy-5-beta-pregnane-20-dione
- 11-beta,17,21-trihydroxy-5-beta-pregnane-3,20-dione
- 5
- Pregnane-3,20-dione, 11,17,21-trihydroxy-, (5beta,11beta)-
- DTXSID101317085
- 5beta-dihydrocortisol
- NSC 15473
- 5-beta-Pregnane-3,20-dione, 11-beta,17,21-trihydroxy-
- 5 beta -Dihydrocortisol
- (5R,8S,9S,10S,11S,13S,14S,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- CS-0146622
- 11beta,17alpha,21-Trihydroxy-5beta-pregnane-3,20-dione
- CHEBI:732
- MS-25817
- 1482-50-4
- 5beta-Pregnane-11beta,17alpha,21-triol-3,20-dione
- SCHEMBL517666
- HY-N3995
- 11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- 11,17,21-Trihydroxypregnane-3,20-dione (5bet,11beta)-
- LMST02030204
- A-Dihydrocortisol
- PD158099
- (5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- Q27105345
- C05471
- (5beta,11beta)-11,17,21-Trihydroxypregnane-3,20-dione
- NS00120027
- DA-70267
- 5b-Pregnane-11b,17a,21-triol-3,20-dione
- 5I2-Pregnane-11I2,17I+-,21-triol-3,20-dione
- 11I2,17,21-Trihydroxy-5I2-pregnane-3,20-dione
- (5b,11b)-11,17,21-Trihydroxypregnane-3,20-dione
- 11I2,17I+-,21-Trihydroxy-5I2-pregnane-3,20-dione
- Pregnane-3,20-dione, 11,17,21-trihydroxy-, (5beta,11beta)-(9CI)
- (5I2,11I2)-11,17,21-Trihydroxypregnane-3,20-dione
- (5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta(a)phenanthren-3-one
- 11-b,17,21-Trihydroxy-5-b-pregnane-3,20-dione
- 11beta,17,21-Trihydroxy-5beta-pregnane-3,20-dione
- G12192
- 11-I2,17,21-Trihydroxy-5-I2-pregnane-3,20-dione
- 5I2-Dihydrocortisol
-
- インチ: InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12?,14-,15-,16?,18+,19-,20-,21-/m0/s1
- InChIKey: ACSFOIGNUQUIGE-GKTKNVBKSA-N
- ほほえんだ: OCC([C@]1(CC[C@H]2[C@@H]3CCC4CC(CC[C@]4(C)[C@H]3C(C[C@]12C)O)=O)O)=O
計算された属性
- せいみつぶんしりょう: 364.22506
- どういたいしつりょう: 364.225
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.249
- ふってん: 544.5°Cat760mmHg
- フラッシュポイント: 297.1°C
- 屈折率: 1.569
- PSA: 94.83
- LogP: 1.86150
5β-Dihydrocortisol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N3995-5mg |
5β-Dihydrocortisol |
1482-50-4 | 99.70% | 5mg |
¥2800 | 2024-05-25 | |
TRC | D448595-100mg |
5b-Dihydrocortisol |
1482-50-4 | 100mg |
$ 228.00 | 2023-09-07 | ||
MedChemExpress | HY-N3995-10mg |
5β-Dihydrocortisol |
1482-50-4 | 98.05% | 10mg |
¥4700 | 2021-07-09 | |
MedChemExpress | HY-N3995-25mg |
5β-Dihydrocortisol |
1482-50-4 | 98.05% | 25mg |
¥8500 | 2021-07-09 | |
TRC | D448595-25mg |
5b-Dihydrocortisol |
1482-50-4 | 25mg |
$ 121.00 | 2023-09-07 | ||
MedChemExpress | HY-N3995-10mM*1mLinDMSO |
5β-Dihydrocortisol |
1482-50-4 | 98.05% | 10mM*1mLinDMSO |
¥3080 | 2023-07-26 | |
TRC | D448595-500mg |
5b-Dihydrocortisol |
1482-50-4 | 500mg |
$959.00 | 2023-05-18 | ||
MedChemExpress | HY-N3995-10mg |
5β-Dihydrocortisol |
1482-50-4 | 99.70% | 10mg |
¥4700 | 2024-05-25 | |
MedChemExpress | HY-N3995-25mg |
5β-Dihydrocortisol |
1482-50-4 | 99.70% | 25mg |
¥8500 | 2024-05-25 | |
MedChemExpress | HY-N3995-10mM*1mLinDMSO |
5β-Dihydrocortisol |
1482-50-4 | 98.05% | 10mM*1mLinDMSO |
¥3080 | 2021-07-09 |
5β-Dihydrocortisol 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
5β-Dihydrocortisolに関する追加情報
5β-Dihydrocortisol: A Comprehensive Overview
5β-Dihydrocortisol, with the CAS number 1482-50-4, is a significant compound in the field of endocrinology and pharmacology. This compound, also known as 5β-dihydrocortisone, is a reduced derivative of cortisol, a primary glucocorticoid hormone in humans. Its structure and biological activity have made it a subject of extensive research, particularly in understanding its role in stress response, inflammation, and metabolic regulation.
The chemical structure of 5β-Dihydrocortisol is characterized by a steroid nucleus with hydroxyl groups at specific positions. The reduction of the keto group at position 11 to a hydroxyl group distinguishes it from cortisol. This structural modification influences its stability, bioavailability, and receptor binding affinity. Recent studies have highlighted its potential as a precursor for synthetic glucocorticoids, offering insights into its pharmacokinetic properties and therapeutic applications.
In terms of biological activity, 5β-Dihydrocortisol exhibits anti-inflammatory and immunosuppressive effects similar to cortisol but with distinct pharmacokinetics. It has been explored for its role in chronic inflammatory diseases, such as rheumatoid arthritis and asthma. Recent research has focused on its ability to modulate immune responses without the severe side effects associated with traditional glucocorticoids.
The synthesis and characterization of 5β-Dihydrocortisol have been optimized using advanced chromatographic techniques and mass spectrometry. These advancements have enabled precise quantification in biological samples, facilitating clinical studies on its efficacy and safety. Moreover, the compound has been utilized as a biomarker for assessing adrenal function and stress-related disorders.
In the context of drug development, 5β-Dihydrocortisol serves as a valuable lead compound for designing novel glucocorticoid receptor agonists. Its unique binding profile offers opportunities to develop drugs with improved therapeutic indices. Recent breakthroughs in computational chemistry have further enhanced our understanding of its molecular interactions, paving the way for personalized medicine approaches.
The application of 5β-Dihydrocortisol extends beyond therapeutics into diagnostic tools and research reagents. Its role in elucidating glucocorticoid signaling pathways has significantly contributed to our understanding of endocrine regulation. Furthermore, its use in animal models has provided critical insights into the pathophysiology of stress-related conditions.
In conclusion, 5β-Dihydrocortisol, CAS number 1482-50-4, remains a pivotal compound in both basic research and clinical practice. Its unique properties and versatile applications underscore its importance in advancing medical science. As ongoing research continues to uncover new dimensions of its functionality, this compound holds immense potential for future innovations in healthcare.
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